A Technical Guide to Fmoc-Orn(Ivdde)-OH: A Key Building Block in Advanced Peptide Synthesis
A Technical Guide to Fmoc-Orn(Ivdde)-OH: A Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Orn(Ivdde)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols essential for its effective use in solid-phase peptide synthesis (SPPS).
Core Concept and Applications
Nα-Fmoc-Nδ-(ivDde)-L-ornithine, commonly abbreviated as Fmoc-Orn(Ivdde)-OH, is an orthogonally protected derivative of the amino acid ornithine. In peptide synthesis, protecting groups are used to prevent unwanted side reactions at reactive functional groups. The key feature of Fmoc-Orn(Ivdde)-OH lies in its two distinct protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile and is typically removed using a solution of piperidine in dimethylformamide (DMF).
-
Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: Protects the δ-amino group on the ornithine side chain. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine.[1][2]
This orthogonal protection scheme is the cornerstone of its utility. It allows for the selective deprotection and modification of the ornithine side chain while the peptide remains anchored to the solid support and other protecting groups are intact. The Ivdde group is a more hindered and stable version of the related Dde group, offering greater resistance to premature cleavage during prolonged syntheses and a lower tendency for acyl migration.[1]
Primary applications include:
-
Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Ivdde group exposes the side-chain amine, which can serve as an attachment point for another peptide chain, a fluorescent label, a drug molecule, or a linker for cyclization.[2][3]
-
Site-Specific Conjugation: It enables the precise attachment of molecules like polyethylene glycol (PEG), lipids, or cytotoxic agents to a specific site within a peptide sequence, which is critical in drug development.
-
Preparation of Peptide Libraries: Facilitates the creation of diverse peptide libraries with modifications at specific positions.
Chemical Structure and Properties
The chemical structure of Fmoc-Orn(Ivdde)-OH is shown below, illustrating the Fmoc group attached to the alpha-amine and the Ivdde group protecting the side-chain delta-amine of the ornithine backbone.
Chemical Structure:
Caption: Chemical structure of Fmoc-Orn(Ivdde)-OH.
Quantitative Data Summary
The key physicochemical properties of Fmoc-Orn(Ivdde)-OH are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]pentanoic acid | [4] |
| Synonyms | Nα-Fmoc-Nδ-ivDde-L-ornithine, Fmoc-Orn(ivDde) | [5] |
| CAS Number | 1198321-33-3 | [5][6] |
| Molecular Formula | C₃₃H₄₀N₂O₆ | [5][6] |
| Molecular Weight | 560.68 g/mol | [6] |
| Appearance | White to off-white solid powder | [4][7] |
| Storage | Sealed in a dry environment, store in freezer under -20°C | [6][7] |
| SMILES | O=C(O)--INVALID-LINK--C)=C1C(CC(C)(C)CC1=O)=O)NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O | [6] |
| InChI Key | XSDVRBYPXOEYHM-SANMLTNESA-N |
Experimental Protocols
The critical experimental step involving Fmoc-Orn(Ivdde)-OH is the selective removal of the Ivdde protecting group from the peptide-resin.
Protocol: Selective Deprotection of the Ivdde Group
This procedure is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the solid-phase resin. The N-terminal Fmoc group may be present or absent.
Reagents and Materials:
-
Peptide-resin containing the Orn(Ivdde) residue
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Reaction vessel for solid-phase synthesis
-
Shaker or bubbler for agitation
Procedure:
-
Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in anhydrous DMF. For example, to prepare 10 mL of a 2% solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Note: Higher concentrations of hydrazine (>2%) can sometimes lead to side reactions, such as cleavage at Gly residues or conversion of Arg to Orn.[1] Optimization is recommended.[8]
-
Resin Swelling: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to ensure it is fully swollen. Drain the solvent.
-
Hydrazine Treatment: Add the 2-4% hydrazine/DMF solution to the resin (using approximately 10-25 mL per gram of resin).[1][9]
-
Reaction: Agitate the mixture gently at room temperature for 3 to 5 minutes.[8][9]
-
Draining and Repetition: Drain the reaction vessel. Repeat the hydrazine treatment (steps 3 and 4) two to four more times to ensure complete removal of the Ivdde group.[1][9][10] The progress of the deprotection can be monitored using a colorimetric test (e.g., Kaiser test) on a few resin beads.
-
Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Further Steps: The resin is now ready for the next step, such as coupling an amino acid, linker, or other molecule to the newly exposed side-chain amine of the ornithine residue.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for using Fmoc-Orn(Ivdde)-OH in SPPS to create a branched peptide.
References
- 1. peptide.com [peptide.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. kohan.com.tw [kohan.com.tw]
- 4. FMOC-ORN(IVDDE)-OH CAS#: 1198321-33-3 [amp.chemicalbook.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chemscene.com [chemscene.com]
- 7. FMOC-ORN(IVDDE)-OH | 1198321-33-3 [amp.chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
